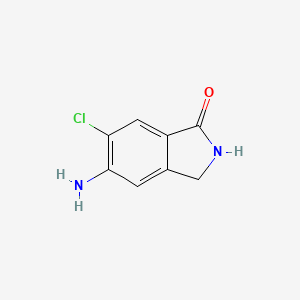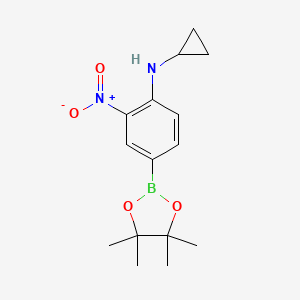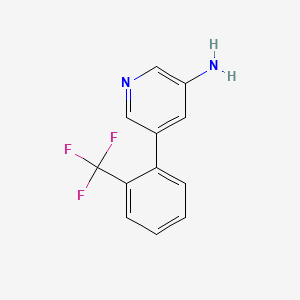
5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
Trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, are used as reactants in various chemical reactions . For instance, they can participate in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives .Applications De Recherche Scientifique
Anticancer Activity : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a related compound. These derivatives exhibited promising anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentrations (Chavva et al., 2013).
Synthesis of Derivatives : Bradiaková et al. (2009) focused on synthesizing 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. This work highlights the versatility of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine in synthesizing various heterocyclic compounds, which could be of importance in pharmaceutical and organic chemistry (Bradiaková et al., 2009).
Heterocyclic Rings in Anticancer Agents : Another study by Hafez and El-Gazzar (2020) reported the synthesis of novel pyridine derivatives bearing different heterocyclic rings, which were evaluated for their anticancer activity. This research underscores the significance of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine in creating compounds with potential antitumor effects (Hafez & El-Gazzar, 2020).
Fluorescent Properties : Hiscock et al. (2019) studied the fluorescent properties of compounds derived from 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound structurally related to 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine. They explored its potential in coordination chemistry and fluorescence applications (Hiscock et al., 2019).
Metal Ion Affinities and Fluorescence : Liang et al. (2009) investigated the properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. Their research highlights the potential of these compounds in the study of metal ion affinities and fluorescence, which could be relevant for sensors and imaging applications (Liang et al., 2009).
Orientations Futures
Trifluoromethylpyridines, including 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(16)7-17-6-8/h1-7H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAGWKHRLQFSEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735026 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine | |
CAS RN |
1224740-83-3 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224740-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

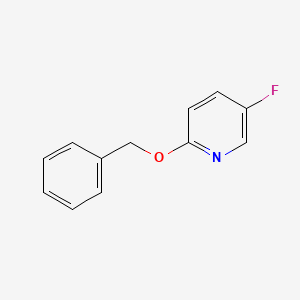

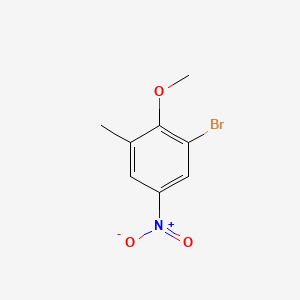
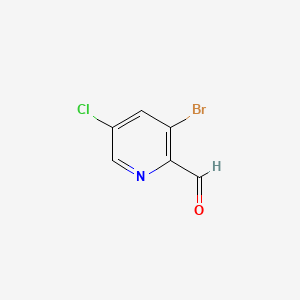
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
